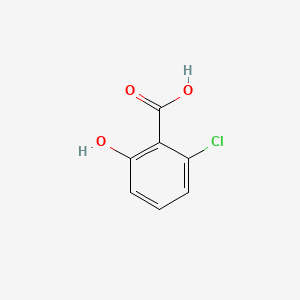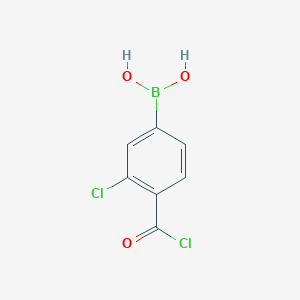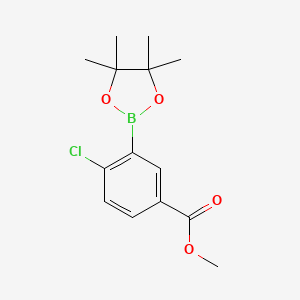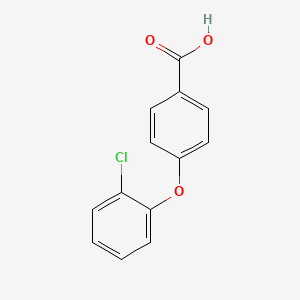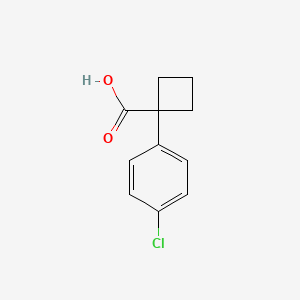![molecular formula C12H9ClF3NO3 B3024730 1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 1799-70-8](/img/structure/B3024730.png)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
The compound “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” is a related compound . It is used as an organic building block in various chemical reactions .
Synthesis Analysis
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of related compounds like “3-Chloro-4-(trifluoromethyl)phenylboronic acid” has been analyzed . Another compound, “1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2)”, was synthesized and structurally characterized by single crystal XRD .Chemical Reactions Analysis
The chemical reactions involving related compounds like “4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol” analogues have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” have been documented . It has a linear formula of ClC6H3(CF3)NCO .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The TFM group in this compound plays a crucial role in drug design. Researchers have explored its potential as a pharmacophore in drug molecules. Notably, several FDA-approved drugs incorporate the trifluoromethyl (CF₃) group, demonstrating its significance in pharmaceuticals . These drugs span various therapeutic areas, including oncology, cardiovascular diseases, and metabolic disorders.
Kinase Inhibitors
The compound’s structure suggests potential kinase inhibitory activity. For instance, it could target the Kinase Insert Domain-containing Receptor (KDR), a validated anticancer drug target . Further studies are needed to explore its efficacy and specificity in inhibiting specific kinases.
Analgesic Properties
Researchers have synthesized derivatives of TFM-pyrrolidinecarboxylic acid and investigated their analgesic potential. These compounds may offer pain relief, making them relevant for pain management .
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO3/c13-9-2-1-7(4-8(9)12(14,15)16)17-5-6(11(19)20)3-10(17)18/h1-2,4,6H,3,5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVJQXLOBLQNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)
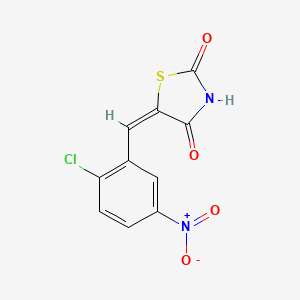
![2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B3024651.png)
![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)
![4-Chlorothieno[2,3-b]pyridine](/img/structure/B3024653.png)
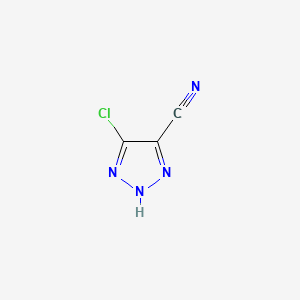
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3024658.png)
